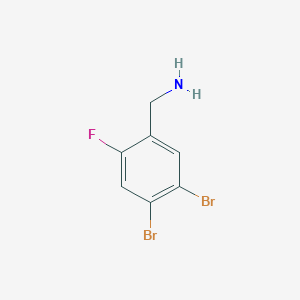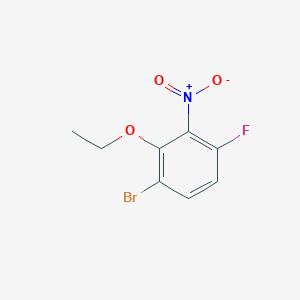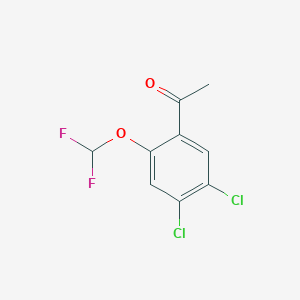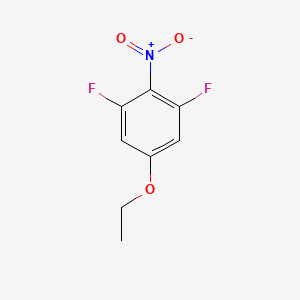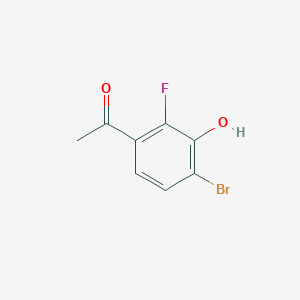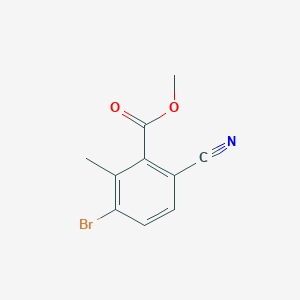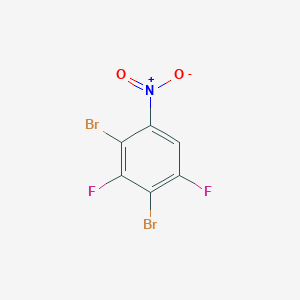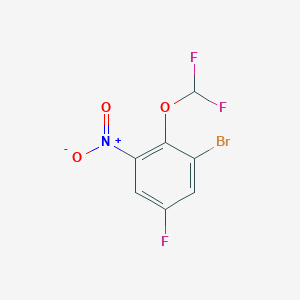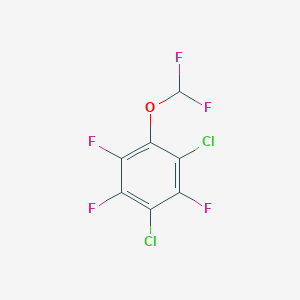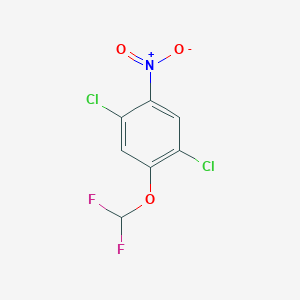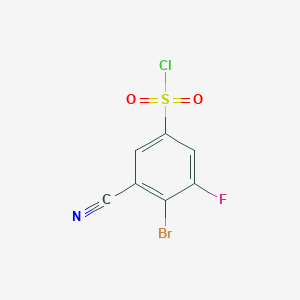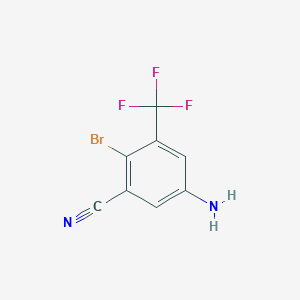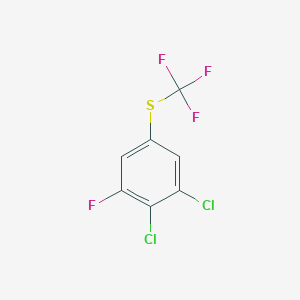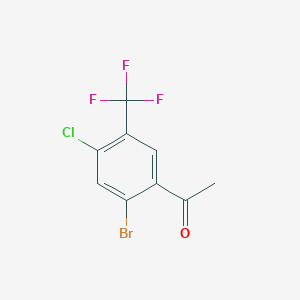
2'-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone
Vue d'ensemble
Description
2-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone, also known as 2-BCTA, is a synthetic compound with a wide range of applications in the scientific research field. It is used as a reagent, catalyst, or intermediate in the synthesis of a variety of compounds. In addition, it is also used in a number of biochemical and physiological studies.
Applications De Recherche Scientifique
2'-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone has a wide range of applications in the scientific research field. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used as a catalyst in organic reactions, such as the Wittig reaction, the Diels-Alder reaction, and the Heck reaction. In addition, it is used as an intermediate in the synthesis of a variety of other compounds.
Mécanisme D'action
2'-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone acts as a Lewis acid in organic reactions. This means that it can act as a nucleophile, attacking electron-rich sites on molecules and forming covalent bonds. This enables it to act as a catalyst in organic reactions, allowing for the synthesis of a variety of compounds.
Effets Biochimiques Et Physiologiques
2'-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone has been used in a number of biochemical and physiological studies. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, it has been found to inhibit the growth of certain cancer cells, such as breast cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2'-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone has a number of advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also easy to handle and store, and it is non-toxic. However, it is highly reactive and can react with other compounds in the reaction mixture, which can lead to the formation of undesired side products.
Orientations Futures
There are a number of potential future directions for the use of 2'-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone. It could be used in the synthesis of more complex compounds, such as pharmaceuticals and pesticides. It could also be used in the development of new catalysts for organic reactions. In addition, it could be used in the development of new inhibitors for enzymes involved in disease processes, such as COX-2. Finally, it could be used in the development of new cancer treatments.
Propriétés
IUPAC Name |
1-[2-bromo-4-chloro-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c1-4(15)5-2-6(9(12,13)14)8(11)3-7(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIMLNSDUMYQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Br)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Bromo-4'-chloro-5'-(trifluoromethyl)acetophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



